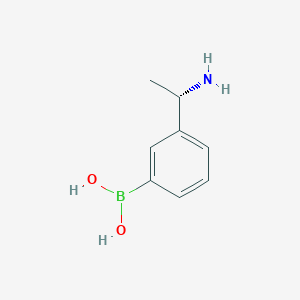
(S)-(3-(1-Aminoethyl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-(3-(1-Aminoethyl)phenyl)boronic acid is an organoboron compound that has garnered significant interest in various scientific fields. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with an aminoethyl group. The stereochemistry of the compound is denoted by the (S)-configuration, indicating its specific three-dimensional arrangement.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(3-(1-Aminoethyl)phenyl)boronic acid typically involves the use of chiral starting materials to ensure the desired stereochemistry. One common method is the asymmetric borylation of imines, which has been optimized for high stereocontrol . Another approach involves the coupling of amino acids or other building blocks with α-aminoboronates, allowing the creation of hybrid molecules with significant potential in various scientific disciplines .
Industrial Production Methods
Industrial production of this compound often employs large-scale asymmetric synthesis techniques. These methods are designed to maximize yield and purity while minimizing the use of hazardous reagents. The use of automated combinatorial approaches has also been explored to facilitate the production of peptide-boronic acids .
Análisis De Reacciones Químicas
Types of Reactions
(S)-(3-(1-Aminoethyl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include boronic esters, borates, boranes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
(S)-(3-(1-Aminoethyl)phenyl)boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (S)-(3-(1-Aminoethyl)phenyl)boronic acid involves its interaction with specific molecular targets. In biological systems, the compound can inhibit enzymes by forming reversible covalent bonds with active site residues. This interaction disrupts the enzyme’s normal function, leading to its inhibition. The boronic acid group plays a crucial role in this mechanism by acting as a Lewis acid, facilitating the formation of these covalent bonds .
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic acid: Lacks the aminoethyl group and stereochemistry, making it less specific in its interactions.
Borinic acids: Contain two C–B bonds and one B–O bond, resulting in enhanced Lewis acidity compared to boronic acids.
Boronic esters: Used as protective groups in carbohydrate chemistry and have different reactivity profiles compared to boronic acids.
Uniqueness
(S)-(3-(1-Aminoethyl)phenyl)boronic acid is unique due to its specific stereochemistry and the presence of both amino and boronic acid functional groups. This combination allows for highly selective interactions with biological targets and versatile reactivity in chemical synthesis.
Propiedades
Fórmula molecular |
C8H12BNO2 |
|---|---|
Peso molecular |
165.00 g/mol |
Nombre IUPAC |
[3-[(1S)-1-aminoethyl]phenyl]boronic acid |
InChI |
InChI=1S/C8H12BNO2/c1-6(10)7-3-2-4-8(5-7)9(11)12/h2-6,11-12H,10H2,1H3/t6-/m0/s1 |
Clave InChI |
DHOZTVUYIMUKBO-LURJTMIESA-N |
SMILES isomérico |
B(C1=CC(=CC=C1)[C@H](C)N)(O)O |
SMILES canónico |
B(C1=CC(=CC=C1)C(C)N)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,7-Dichloro-6-isopropylpyrazolo[1,5-a]pyrimidine](/img/structure/B12957396.png)
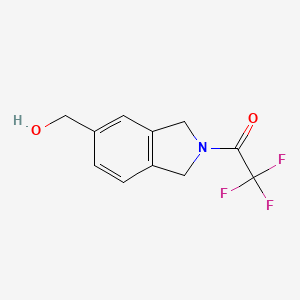
![8-Chloropyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione](/img/structure/B12957407.png)
![6-Chloro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12957408.png)
![(1R,5S,6r)-6-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B12957419.png)
![tert-Butyl (4S,5R)-4-phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B12957420.png)


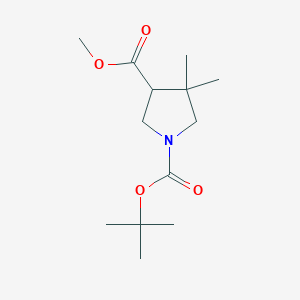

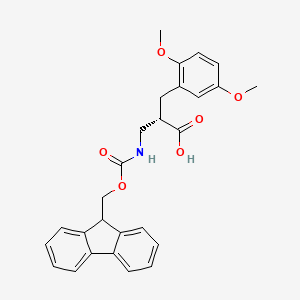
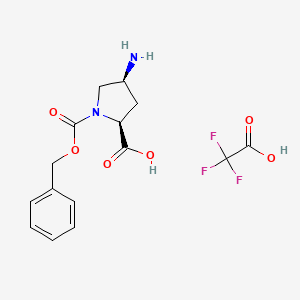
![2-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B12957462.png)

